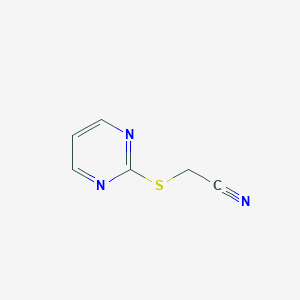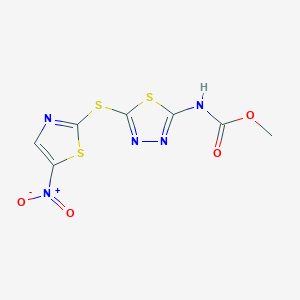
2-(2-Pyrimidinylsulfanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyrimidinylsulfanyl)acetonitrile is a chemical compound with the linear formula C6H5N3S . It contains a total of 15 bonds, including 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aliphatic), 1 sulfide, and 1 Pyrimidine .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also contains a nitrile group (C≡N), which is aliphatic, and a sulfide .Aplicaciones Científicas De Investigación
Chemical Synthesis and Drug Development
2-(2-Pyrimidinylsulfanyl)acetonitrile has been explored in the synthesis of various compounds with potential pharmaceutical applications. Studies have shown its utility in the development of new antiulcer agents, particularly through the synthesis of pyridazine derivatives which demonstrated potent antisecretory activity in preclinical models. These compounds were synthesized from halopyridazines and phenyl-acetonitriles, highlighting the role of this compound as a key intermediate in drug synthesis processes (Yamada et al., 1981).
Metabolic Studies and Toxicology
The metabolism and toxicological aspects of acetonitrile derivatives, including those related to this compound, have been subjects of study. Research has investigated the role of cytochrome P-450 enzymes in the oxidation of acetonitrile to cyanide, providing insights into the metabolic pathways and potential toxicological implications of nitrile-containing compounds (Feierman & Cederbaum, 1989).
Analytical and Bioanalytical Applications
The compound has also been referenced in the development of analytical methods, particularly in the context of liquid chromatography/mass spectrometry (LC/MS) for peptide analysis. Alternatives to acetonitrile, a commonly used solvent in LC/MS, have been assessed, with a focus on reducing toxicity and improving analytical performance (Fritz et al., 2009).
Pharmacological Research
In pharmacological research, the use of acetonitrile and its derivatives in drug development and pharmacokinetics studies has been explored. For example, studies on the pharmacokinetics and brain penetration of specific compounds highlight the relevance of acetonitrile derivatives in developing drugs with potential central nervous system applications (Yuan et al., 2013).
Mecanismo De Acción
Target of Action
The primary targets of 2-(2-Pyrimidinylsulfanyl)acetonitrile are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.
Mode of Action
The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.
Biochemical Pathways
It is known that the compound’s anti-inflammatory effects are due to its impact on the pathways involving the inflammatory mediators mentioned above . The downstream effects of this impact include a reduction in inflammation and associated symptoms.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the inflammatory response . By inhibiting the expression and activities of key inflammatory mediators, the compound can help to alleviate inflammation and its associated symptoms.
Propiedades
IUPAC Name |
2-pyrimidin-2-ylsulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDADVILLLUBBNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4,6-Bis[(3-chlorophenyl)sulfanyl]-5-nitropyrimidine](/img/structure/B428111.png)
![2,5-Bis[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl]-1,3,4-thiadiazole](/img/structure/B428113.png)

![methyl [(3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-ylidene)amino](oxo)acetate](/img/structure/B428120.png)
acetate](/img/structure/B428121.png)
acetate](/img/structure/B428123.png)

![Ethyl oxo[(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)amino]acetate](/img/structure/B428125.png)
![Methyl 2-[[3-[(3-chlorophenyl)methyl]-6-methyl-1,3-benzothiazol-2-ylidene]amino]-2-oxoacetate](/img/structure/B428126.png)
![Benzyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428128.png)
![Allyl 5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428129.png)
![Phenyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazol-2-ylcarbamate](/img/structure/B428130.png)
![S-ethyl 5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-4H-1,2,4-triazol-3-ylthiocarbamate](/img/structure/B428133.png)
![ethyl 5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylcarbamate](/img/structure/B428134.png)
